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molecular formula C8H7Cl2NO B8421486 3-(3-Pyridyl)acryloyl chloride hydrochloride CAS No. 3272-03-5

3-(3-Pyridyl)acryloyl chloride hydrochloride

Cat. No. B8421486
M. Wt: 204.05 g/mol
InChI Key: PVASFTAFYFDJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426446B2

Procedure details

To a suspension of the product of step 1 (10.2 g) in anhydrous dichloromethane (250 ml), a solution of 2-methyl-5-nitroaniline (15.2 g) and triethylamine (21 ml, excess allowed) in dichloromethane (60 ml) was added dropwise slowly in an ice-bath with the temperature no more than 5° C. After to addition, the reaction was carried out for 30 min in an ice-bath, and then at room temperature for 3 h. The solution became clear yellow solution. The completion of the reaction was indicated by TLC. After that, potassium carbonate solution (10%) was added, and then the solid was precipitated, and filtered out. The filter cake was washed with water, and dried to give a pale-yellow powdered solid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4](C=CC(Cl)=O)[CH:3]=1.[CH3:13][C:14]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:15]=1[NH2:16].C(N([CH2:29][CH3:30])CC)C.[C:31](=O)([O-])[O-:32].[K+].[K+]>ClCCl>[CH3:13][C:14]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:15]=1[NH:16][C:31](=[O:32])[CH:29]=[CH:30][C:7]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)C=CC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After to addition
WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solid was precipitated
FILTRATION
Type
FILTRATION
Details
filtered out
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a pale-yellow powdered solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(C=CC1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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